molecular formula C29H30N4O3S B2453195 N-benzyl-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide CAS No. 689757-94-6

N-benzyl-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide

Cat. No. B2453195
CAS RN: 689757-94-6
M. Wt: 514.64
InChI Key: QFBILJUXKAHNDJ-UHFFFAOYSA-N
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Description

“N-benzyl-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide” is a complex organic compound. It contains a quinazolinone moiety, which is a type of heterocyclic compound . Quinazolinones and their derivatives have been found to exhibit a wide range of biological activities and are valuable in drug research and development .


Molecular Structure Analysis

The molecular structure of this compound would be based on the quinazolinone core, with various substituents attached. These include a benzyl group, a morpholino group, a phenethyl group, and an acetamide group. The exact three-dimensional structure would depend on the specific stereochemistry at each chiral center in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the amide could undergo hydrolysis or condensation reactions, while the aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide would increase its solubility in polar solvents .

Scientific Research Applications

Structural and Vibrational Study

A comprehensive study on the structure and vibrational aspects of a similar compound, 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide, utilized FT-IR and FT-Raman spectroscopy. Theoretical values from DFT calculations matched well with experimental data, indicating the compound's potential in molecular spectroscopy research (El-Azab et al., 2016).

Synthesis and Cytotoxic Activity

A related compound, N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide, demonstrated moderate cytotoxic activity against K562 (chronic myelogenous leukemia) cells and MCF7 (breast cancer) cells. This indicates its potential use in cancer research and drug development (Nguyen et al., 2019).

Antitumor Activity

A series of 3-benzyl-substituted-4(3H)-quinazolinones, including compounds structurally similar to N-benzyl-2-((6-morpholino-4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-yl)thio)acetamide, were studied for their in vitro antitumor activity. Some of these compounds showed significant antitumor activity, suggesting their potential in antitumor drug development (Al-Suwaidan et al., 2016).

Antimicrobial and Hemolytic Activity

A study on 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, structurally related to the compound , demonstrated antimicrobial and hemolytic activity. This suggests potential applications in antimicrobial drug research (Gul et al., 2017).

Broad-Spectrum Antifungal Agents

Compounds similar to this compound, particularly 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, have been identified as broad-spectrum antifungal agents, effective against Candida and Aspergillus species (Bardiot et al., 2015).

Anti-Inflammatory and Analgesic Evaluation

Thioxoquinazolinone derivatives, structurally related to the compound , showed significant anti-inflammatory and analgesic activities. This highlights their potential in developing new anti-inflammatory and analgesic drugs (Rajasekaran et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many quinazolinone derivatives have been found to have pharmaceutical and biological activities, but without specific experimental data, it’s difficult to predict the mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include further exploration of its biological activity, optimization of its synthesis, and investigation of its mechanism of action .

properties

IUPAC Name

N-benzyl-2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O3S/c34-27(30-20-23-9-5-2-6-10-23)21-37-29-31-26-12-11-24(32-15-17-36-18-16-32)19-25(26)28(35)33(29)14-13-22-7-3-1-4-8-22/h1-12,19H,13-18,20-21H2,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBILJUXKAHNDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CCC4=CC=CC=C4)SCC(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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